[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid
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Overview
Description
[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxin moiety, which can be synthesized from catechol and ethylene glycol under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative . The final step involves the coupling of the benzodioxin and piperidine intermediates with 4-hydroxybenzaldehyde and pyridine-3-carboxylic acid under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound have shown promise in the treatment of neurological disorders, such as Alzheimer’s disease, due to their ability to inhibit certain enzymes .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes involved in disease pathways, thereby exerting its therapeutic effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to the desired biological outcome .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their biological activity and used in drug development.
Imidazole derivatives: Utilized in pharmaceuticals and agrochemicals.
Benzodioxane derivatives: Used in the synthesis of various bioactive compounds.
Uniqueness
What sets [1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
76335-58-5 |
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Molecular Formula |
C27H28N2O6 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C21H23NO4.C6H5NO2/c23-17-7-5-15(6-8-17)21(24)16-9-11-22(12-10-16)13-18-14-25-19-3-1-2-4-20(19)26-18;8-6(9)5-2-1-3-7-4-5/h1-8,16,18,23H,9-14H2;1-4H,(H,8,9) |
InChI Key |
XXLOXEANPRDJSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)O)CC3COC4=CC=CC=C4O3.C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
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